Molecular Identity: Definitive Mass Spectrometric Discrimination of Sulfoxide vs. Sulfide by Exact Mass
Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- (C₁₂H₁₄N₂OS, MW 234.32 g/mol) differs from its parent sulfide 1-(benzo[b]thiophen-4-yl)piperazine (C₁₂H₁₄N₂S, MW 218.32 g/mol) by the addition of one oxygen atom, yielding a monoisotopic mass shift of 15.9949 Da [1]. This mass increment is readily resolved by high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the sulfoxide impurity in the presence of the sulfide precursor. The sulfoxide possesses a topological polar surface area larger than the sulfide (estimated increase of approximately 17 Ų due to the S=O group), which directly alters reversed-phase HPLC retention behavior .
| Evidence Dimension | Molecular mass and formula discrimination (sulfoxide vs. sulfide) |
|---|---|
| Target Compound Data | C12H14N2OS; Monoisotopic Mass = 234.0827 Da; MW = 234.32 g/mol |
| Comparator Or Baseline | 1-(Benzo[b]thiophen-4-yl)piperazine: C12H14N2S; Monoisotopic Mass = 218.0878 Da; MW = 218.32 g/mol |
| Quantified Difference | Mass shift = +15.9949 Da (one oxygen atom); MW difference = 16.00 g/mol |
| Conditions | Exact mass calculation based on molecular formula; HRMS detection |
Why This Matters
This mass difference enables selective ion monitoring in LC-MS impurity methods, preventing false-negative or false-positive identification of the sulfoxide impurity in Brexpiprazole batches.
- [1] ChemSrc. Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-. CAS 1191900-73-8. Molecular Formula: C12H14N2OS; Molecular Weight: 234.32. View Source
